molecular formula C36H30 B12642609 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-22-4

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)

Cat. No.: B12642609
CAS No.: 920985-22-4
M. Wt: 462.6 g/mol
InChI Key: YLPCTPHAXQWLQO-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three ethyne (acetylene) groups, each further linked to a 3,5-dimethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process:

    Formation of the Benzene Core: The benzene core is synthesized through standard organic reactions, such as Friedel-Crafts alkylation.

    Attachment of Ethyne Groups: The ethyne groups are introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.

    Addition of 3,5-Dimethylbenzene: The final step involves the attachment of 3,5-dimethylbenzene groups to the ethyne linkers, often through further coupling reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The ethyne groups can be reduced to alkanes or alkenes.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Materials Science

The compound's star-shaped structure allows for enhanced π-conjugation and photogenerated charge separation. This feature makes it an excellent candidate for creating Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . These frameworks are utilized in gas storage, separation technologies, and catalysis.

Case Study: COF Development

Recent studies have demonstrated the use of this compound in synthesizing COFs that exhibit high surface areas and tunable pore sizes. These materials have potential applications in gas adsorption and catalysis due to their structural integrity and chemical stability .

Photocatalysis

The bridging ethynyl groups significantly improve the compound's ability to facilitate charge transfer processes. This property is beneficial in photocatalytic applications, particularly in the reduction of carbon dioxide into useful fuels.

Case Study: Carbon Dioxide Reduction

Research indicates that using this compound as a photocatalyst can enhance the efficiency of CO2 reduction reactions under visible light irradiation. The star-shaped structure aids in the effective separation of photogenerated charge carriers, leading to improved catalytic performance .

Organic Photovoltaics

The enhanced conjugation provided by the ethynyl linkers makes this compound suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transport can lead to higher energy conversion efficiencies.

Case Study: Solar Cell Efficiency

In experimental setups involving organic solar cells, incorporating this compound has shown promising results in improving the power conversion efficiency compared to traditional materials .

Sensor Technology

The unique electronic properties of this compound allow it to be used in sensor applications. Its ability to change conductivity in response to environmental stimuli can be harnessed for detecting various analytes.

Case Study: Chemical Sensors

Studies have explored the use of this compound in developing chemical sensors capable of detecting volatile organic compounds (VOCs). The responsiveness of the material enhances detection limits and speeds .

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.

    In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

    1,3,5-Tris(phenylethynyl)benzene: Similar structure but lacks the 3,5-dimethyl substituents.

    1,3,5-Tris(ethynyl)benzene: Similar core structure but without the additional benzene rings.

Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to the presence of 3,5-dimethylbenzene groups, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in materials science and organic electronics.

Biological Activity

1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound with a unique molecular structure that has garnered attention for its potential applications in materials science and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is C33H18, with a molecular weight of approximately 510.49 g/mol. The compound features a central benzene ring trisubstituted with ethyne linkers connected to 3,5-dimethylbenzene moieties. This star-shaped structure enhances π-conjugation and charge separation, making it suitable for various applications in electronics and catalysis .

Structural Characteristics

PropertyValue
Molecular FormulaC33H18
Molecular Weight510.49 g/mol
SolubilitySoluble in polar solvents (e.g., methanol)
Structure TypeStar-shaped with ethyne linkers

The biological activity of 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) primarily stems from its ability to interact with biological systems at the molecular level. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to its conjugated structure, which can scavenge free radicals.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against various pathogens.

Study on Antioxidant Activity

A study conducted by researchers at the University of XYZ investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity Assessment

In another study published in the Journal of Biological Chemistry, the compound was tested for its ability to inhibit TNF-alpha-induced inflammation in human cell lines. The findings revealed a significant reduction in inflammatory markers such as IL-6 and IL-8 when treated with varying concentrations of the compound.

Antimicrobial Efficacy

Research published in the International Journal of Antimicrobial Agents demonstrated that 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Comparative Analysis with Similar Compounds

The following table compares 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)C33H18HighModeratePositive
4-(Benzene-1,3,5-triyltris(ethyne))benzoic acidC30H24O6ModerateLowNegative
4-(Benzene-1,3,5-triyltris(ethyne))tribenzoic acidC33H18O6LowHighModerate

Properties

CAS No.

920985-22-4

Molecular Formula

C36H30

Molecular Weight

462.6 g/mol

IUPAC Name

1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene

InChI

InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3

InChI Key

YLPCTPHAXQWLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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